molecular formula C20H16FN3O2S B11464816 N-(4-fluorophenyl)-6-hydroxy-3-methyl-4-(pyridin-3-yl)-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide

N-(4-fluorophenyl)-6-hydroxy-3-methyl-4-(pyridin-3-yl)-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11464816
M. Wt: 381.4 g/mol
InChI Key: MABILELETHAOHT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-hydroxy-3-methyl-4-(pyridin-3-yl)-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a fluorophenyl group, a hydroxyl group, a methyl group, and a pyridinyl group attached to a thienopyridine core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6-hydroxy-3-methyl-4-(pyridin-3-yl)-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

  • Formation of the Thienopyridine Core: : The thienopyridine core can be synthesized through a cyclization reaction involving a suitable thioamide and a halogenated pyridine derivative. This step often requires the use of a base such as sodium hydride or potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This step typically involves the reaction of a fluorobenzene derivative with a suitable nucleophile under basic conditions.

  • Hydroxylation and Methylation: : The hydroxyl and methyl groups can be introduced through selective hydroxylation and methylation reactions. These steps may require the use of specific reagents such as hydroxylating agents (e.g., hydrogen peroxide) and methylating agents (e.g., methyl iodide).

  • Formation of the Carboxamide Group: : The carboxamide group can be formed through an amidation reaction involving the reaction of a carboxylic acid derivative with an amine. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6-hydroxy-3-methyl-4-(pyridin-3-yl)-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can undergo reduction reactions to form corresponding alcohols or amines. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: : The fluorophenyl group can undergo nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Amines, thiols, alkoxides, and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Ketone or aldehyde derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-6-hydroxy-3-methyl-4-(pyridin-3-yl)-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications, including:

  • Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.

  • Medicine: : The compound is investigated for its potential therapeutic applications. It is studied as a lead compound for the development of new drugs targeting specific diseases.

  • Industry: : The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-hydroxy-3-methyl-4-(pyridin-3-yl)-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

  • Binding to Enzymes: : The compound may bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

  • Interaction with Receptors: : The compound may interact with specific receptors on the cell surface, modulating signal transduction pathways and cellular responses.

  • DNA Intercalation: : The compound may intercalate into DNA, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

N-(4-fluorophenyl)-6-hydroxy-3-methyl-4-(pyridin-3-yl)-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:

  • Thienopyridine Derivatives: : Compounds with similar thienopyridine cores but different substituents. These compounds may have different biological activities and chemical properties.

  • Fluorophenyl Compounds: : Compounds with similar fluorophenyl groups but different core structures. These compounds may have different reactivity and applications.

  • Pyridinyl Compounds: : Compounds with similar pyridinyl groups but different core structures. These compounds may have different mechanisms of action and therapeutic potential.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H16FN3O2S

Molecular Weight

381.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-methyl-6-oxo-4-pyridin-3-yl-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C20H16FN3O2S/c1-11-17-15(12-3-2-8-22-10-12)9-16(25)24-20(17)27-18(11)19(26)23-14-6-4-13(21)5-7-14/h2-8,10,15H,9H2,1H3,(H,23,26)(H,24,25)

InChI Key

MABILELETHAOHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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